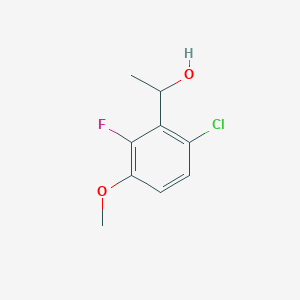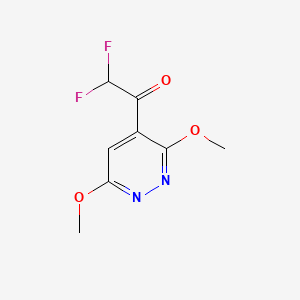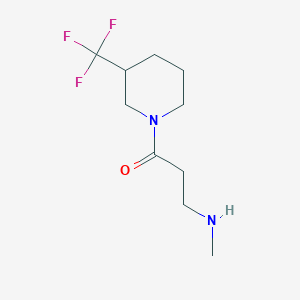
1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10ClFO2 and a molecular weight of 204.63 g/mol . This compound is characterized by the presence of a chloro, fluoro, and methoxy substituent on a phenyl ring, along with an ethanol group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanol can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of 6-chloro-2-fluoro-3-methoxybenzaldehyde with a Grignard reagent, followed by hydrolysis to yield the desired ethanol derivative.
Reduction of Ketones: The compound can also be prepared by the reduction of 1-(6-chloro-2-fluoro-3-methoxyphenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions or catalytic hydrogenation processes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone, 1-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid.
Reduction: 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, and cellular metabolism.
Comparación Con Compuestos Similares
1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanol can be compared with similar compounds such as:
1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanol: Similar structure but different positional isomers.
1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone: The ketone derivative of the compound.
2-Chloro-6-fluoro-3-methoxyphenol: Lacks the ethanol group but shares the chloro, fluoro, and methoxy substituents.
Uniqueness: The unique combination of chloro, fluoro, and methoxy substituents on the phenyl ring, along with the ethanol group, gives this compound distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C9H10ClFO2 |
|---|---|
Peso molecular |
204.62 g/mol |
Nombre IUPAC |
1-(6-chloro-2-fluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10ClFO2/c1-5(12)8-6(10)3-4-7(13-2)9(8)11/h3-5,12H,1-2H3 |
Clave InChI |
SQPFKLBFUGJFMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1F)OC)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)






![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)


![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)


